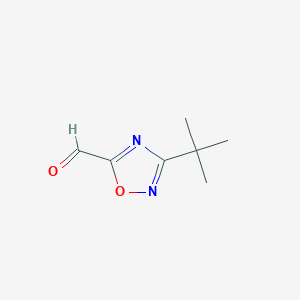
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde
Vue d'ensemble
Description
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Routes and Stabilization
The synthesis of related compounds, 5-aryl-1,2,4-oxadiazole-3-carbaldehydes and 3-aryl-1,2,4-oxadiazole-5-carbaldehydes, has been achieved starting from chloromethyl and dichloromethyl derivatives. These aldehydes exhibit stabilization in their hydrated form, a behavior explored through spectroscopic data (Palazzo, Baiocchi, & Picconi, 1979).
Oxadiazole Derivatives Synthesis
A method for the synthesis of 1,3,4-oxadiazoles, including the production of 2,5-disubstituted variants, has been developed. This metal-free oxidative amidation of aldehydes involves tetrabutylammonium iodide as a catalyst and tert-butyl hydroperoxide as an oxidant (Cao & Wang, 2015).
Biological and Pharmacological Activities
- Antitumor Activity: Analogous compounds containing the 1,2,4-oxadiazole ring have been synthesized and tested for antitumor activity. One such compound demonstrated significant potency, with a mean IC50 value of approximately 9.4 µM, highlighting the potential of these compounds in cancer research (Maftei et al., 2013).
Applications in Organic Chemistry
- Oxadiazole-based Reactions: The synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones using tert-butyl nitrite and terminal aryl alkenes has been achieved. This process involves a biradical reaction intermediate and the formation of multiple new bonds, showcasing the versatility of oxadiazoles in organic synthesis (Sau et al., 2019).
Optoelectronic Applications
- Photophysical Properties: Research on derivatives of tert-butyl-1,3-dimethylpyrene 5-carbaldehyde has revealed potential applications in organic optoelectronics. Studies focused on the photophysical properties and electrochemical characteristics of these compounds, suggesting their suitability for use in organic light-emitting devices (OLEDs) and as models for investigating fluorescent structure-property relationships (Hu et al., 2013).
Mécanisme D'action
Target of Action
It is known that 1,2,4-oxadiazoles, a class of compounds to which it belongs, have been involved in numerous drug discovery programs, including muscarinic agonists, benzodiazepine receptor partial agonists, dopamine transporters, antirhinovirals, growth hormone secretagogues, and 5-ht receptor agonists . They are also reported as inhibitors of tyrosine kinase, bacterial and human DNA topoisomerases, and human neutrophil elastase .
Mode of Action
The oxadiazole ring, a key structural motif in this compound, is known for its increased hydrolytic and metabolic stability, which contributes to its improved pharmacokinetic and in vivo performance .
Pharmacokinetics
The oxadiazole ring in the compound is known for its increased hydrolytic and metabolic stability, which can contribute to its improved pharmacokinetic performance .
Analyse Biochimique
Biochemical Properties
3-Tert-butyl-1,2,4-oxadiazole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with glycogen synthase kinase 3 (GSK-3), an enzyme that regulates cellular processes such as differentiation and proliferation . The compound acts as an inhibitor of GSK-3, thereby influencing these cellular processes. Additionally, this compound can form hydrogen bonds due to the electronegativities of nitrogen and oxygen atoms in its structure .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of glycogen synthase kinase 3 by this compound leads to altered gene expression and impacts cell differentiation and proliferation . This compound also affects cellular metabolism by interacting with metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of glycogen synthase kinase 3, inhibiting its activity . This inhibition results in changes in gene expression and cellular processes. Additionally, the compound’s ability to form hydrogen bonds enhances its binding affinity to target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of glycogen synthase kinase 3 and its associated cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycogen synthase kinase 3 without causing significant adverse effects . At higher doses, toxic effects such as cellular toxicity and metabolic disturbances have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of glycogen synthase kinase 3 affects glucose metabolism and energy homeostasis . Additionally, its interactions with other metabolic enzymes can influence the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form hydrogen bonds facilitates its interaction with these transporters, enhancing its cellular uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The compound’s localization affects its activity and function within the cell. For instance, its accumulation in the cytoplasm can enhance its inhibitory effects on glycogen synthase kinase 3 .
Propriétés
IUPAC Name |
3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,3)6-8-5(4-10)11-9-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMHWUNNOCJLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-78-4 | |
| Record name | 3-tert-butyl-1,2,4-oxadiazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


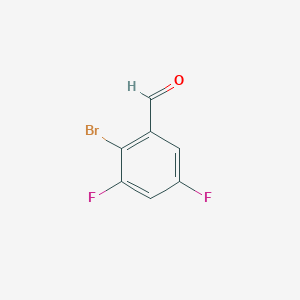
![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)


![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1375093.png)
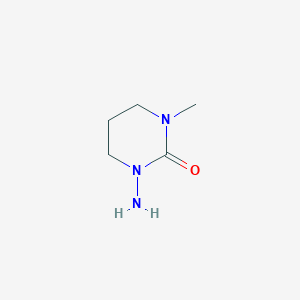
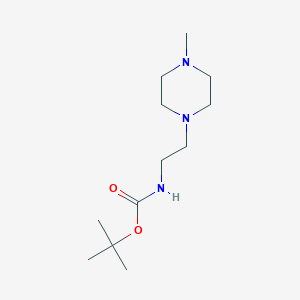
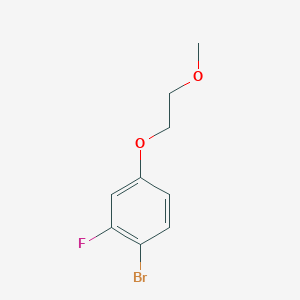

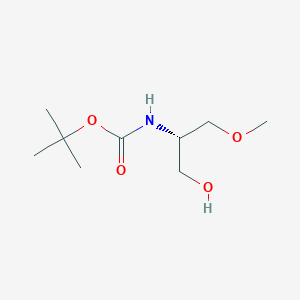

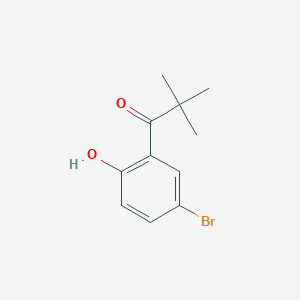

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B1375109.png)
